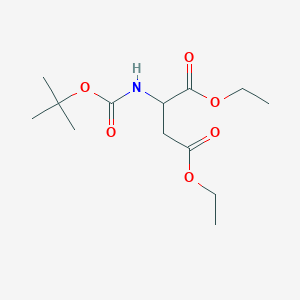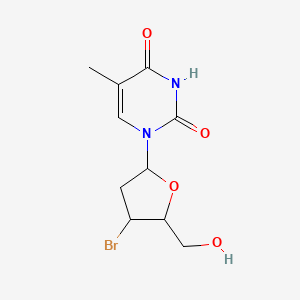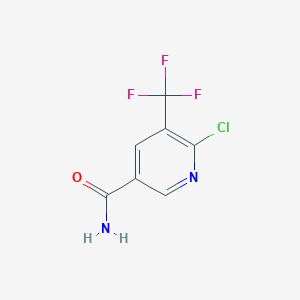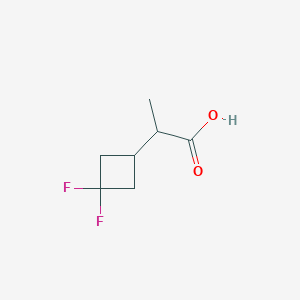![molecular formula C20H10Cl2F6O2 B12095601 1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] CAS No. 50594-74-6](/img/structure/B12095601.png)
1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] is a complex organic compound characterized by the presence of multiple aromatic rings, ether linkages, and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] typically involves the reaction of 1,3-dihydroxybenzene with 2-chloro-4-(trifluoromethyl)benzene under specific conditions. The reaction is facilitated by the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of hydroxy derivatives or other reduced aromatic compounds.
Scientific Research Applications
1,1’-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents and aromatic rings allow it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,2-Ethanediylbis(oxy)]bis[benzene]: Similar structure with ether linkages but lacks halogen substituents.
1,1’-[1,4-Phenylenebis(oxy)]bis[benzene]: Similar structure with different substitution pattern on the aromatic rings.
1,1’-[1,3-Phenylenebis(oxy)]bis[4-chlorobenzene]: Similar structure with chloro substituents but lacks trifluoromethyl groups.
Uniqueness
1,1’-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These substituents enhance the compound’s potential for various applications, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
50594-74-6 |
|---|---|
Molecular Formula |
C20H10Cl2F6O2 |
Molecular Weight |
467.2 g/mol |
IUPAC Name |
2-chloro-1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]phenoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H10Cl2F6O2/c21-15-8-11(19(23,24)25)4-6-17(15)29-13-2-1-3-14(10-13)30-18-7-5-12(9-16(18)22)20(26,27)28/h1-10H |
InChI Key |
YNAYWSDJWWDWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)OC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12095519.png)
![7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12095524.png)

![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12095552.png)


![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)
![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)




![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)

